molecular formula C12H10ClN B6356154 3-Chloro-2-(o-tolyl)pyridine CAS No. 2379321-40-9

3-Chloro-2-(o-tolyl)pyridine

Cat. No. B6356154
CAS RN: 2379321-40-9
M. Wt: 203.67 g/mol
InChI Key: SCYWIAGWXOERIP-UHFFFAOYSA-N
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Description

3-Chloro-2-(o-tolyl)pyridine is a chemical compound with the CAS Number: 2379321-40-9 . It has a molecular weight of 203.67 . It is in liquid form at room temperature .


Synthesis Analysis

The synthesis of pyridines, such as 3-Chloro-2-(o-tolyl)pyridine, can be achieved through various methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(o-tolyl)pyridine can be represented by the InChI Code: 1S/C12H10ClN/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-(o-tolyl)pyridine are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .


Physical And Chemical Properties Analysis

3-Chloro-2-(o-tolyl)pyridine is a liquid at room temperature . It has a molecular weight of 203.67 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-Chloro-2-(o-tolyl)pyridine can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pyridine Synthesis

3-Chloro-2-(o-tolyl)pyridine can be used in the synthesis of pyridines . Pyridines are important heterocyclic compounds that are widely used in pharmaceuticals, agrochemicals, dyes, and functional materials .

Pharmaceutical Intermediate

3-Chloro-2-(o-tolyl)pyridine may be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .

Preparation of Chloro Complexes

The chloro complexes of nickel, copper and cobalt with 2-(p-tolyl)pyridine have been prepared . These complexes can be used in various chemical reactions .

C-H Addition to Olefins

Cationic half-sandwich rare-earth catalysts provide an efficient, general and atom-economical method for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . A wide range of pyridine and olefin substrates including α-olefins, styrenes, and conjugated dienes are compatible with the catalysts .

Cross-Coupling with Alkyl Bromides

A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .

Safety and Hazards

The safety information for 3-Chloro-2-(o-tolyl)pyridine includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

The future directions for research involving 3-Chloro-2-(o-tolyl)pyridine are vast. The compound’s diverse reactivity and broad substrate scope make it a valuable tool in the synthesis of complex N-heterocycles .

properties

IUPAC Name

3-chloro-2-(2-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWIAGWXOERIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(o-tolyl)pyridine

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